molecular formula C13H19N3O2 B6646022 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid

3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid

カタログ番号 B6646022
分子量: 249.31 g/mol
InChIキー: NQZYPZSJHIABEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective agonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction, which makes the dopamine D3 receptor a promising target for the development of new treatments for addiction and other psychiatric disorders.

作用機序

The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the dopamine D3 receptor has been shown to reduce the release of dopamine in this pathway, which is thought to contribute to its anti-addictive effects. 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid is a selective agonist of the dopamine D3 receptor, which means that it binds specifically to this receptor and activates it. This leads to a reduction in dopamine release in the mesolimbic pathway, which is thought to contribute to its anti-addictive effects.
Biochemical and physiological effects:
3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid has been shown to have several biochemical and physiological effects in animal models. These include a reduction in drug-seeking behavior and relapse, an increase in dopamine turnover in the prefrontal cortex, and an increase in the expression of brain-derived neurotrophic factor (BDNF) in the striatum. BDNF is a protein that is involved in the growth and survival of neurons, and its upregulation has been associated with antidepressant and anti-addictive effects.

実験室実験の利点と制限

The advantages of using 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid in lab experiments include its potency and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. However, the limitations of using 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.

将来の方向性

There are several future directions for research on 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid and its potential therapeutic applications. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new formulations and delivery methods to improve the pharmacokinetics and bioavailability of 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid.
3. Investigation of the effects of 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid on other neurotransmitter systems and brain regions that are involved in addiction and other psychiatric disorders.
4. Clinical trials to evaluate the safety and efficacy of 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid as a treatment for addiction and other psychiatric disorders.
5. Development of new compounds that target the dopamine D3 receptor with improved potency, selectivity, and pharmacokinetic properties.
In conclusion, 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in addiction and other psychiatric disorders. Its selective agonist activity at the dopamine D3 receptor makes it a promising tool for investigating the role of this receptor in these disorders. Further research is needed to optimize the synthesis and delivery of 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid and to evaluate its safety and efficacy in clinical trials.

合成法

The synthesis of 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid involves several steps, starting with the preparation of 6-methylpyridazine-3-carboxylic acid. This intermediate is then reacted with 4-(4-fluorophenyl)piperidine to form the corresponding amide, which is subsequently converted to the final product by reaction with propanoyl chloride. The synthesis of 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid has been optimized to improve the yield and purity of the compound, which is important for its use in scientific research.

科学的研究の応用

3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid has been extensively studied for its potential therapeutic applications in addiction and other psychiatric disorders. Preclinical studies have shown that 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid is effective in reducing drug-seeking behavior and relapse in animal models of addiction, including cocaine, methamphetamine, and nicotine. 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid has also been shown to have antidepressant-like effects in animal models of depression, which suggests that it may have potential as a treatment for mood disorders.

特性

IUPAC Name

3-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-2-4-12(15-14-10)16-8-6-11(7-9-16)3-5-13(17)18/h2,4,11H,3,5-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZYPZSJHIABEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。